Ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate

EZH2 Inhibitor Epigenetics Cancer Research

Procurement challenge: Regioisomeric and functional-group fidelity for epigenetic inhibitor (EZH2) and GPCR allosteric modulator programs is critical; generic substitutions abolish activity. This 3-bromo-4-methoxy β-keto ester solves it. - Enables 1,5-diarylpenta-1,4-dien-3-one EZH2 inhibitor scaffolds; only the 3-Br-4-MeO isomer delivers EC50 74.9 µM and induces leukemia cell differentiation. - Introduces the validated 3-bromo-4-methoxyphenyl PAM pharmacophore into novel chemotypes for mu-opioid receptor allosteric modulation. - Dual electrophilic sites (ketone + ester) plus aryl bromide handle support sequential diversification for SAR campaigns. Supplied with rigorous regioisomeric verification; global shipping available for research quantities.

Molecular Formula C12H13BrO4
Molecular Weight 301.13 g/mol
Cat. No. B8014652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate
Molecular FormulaC12H13BrO4
Molecular Weight301.13 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC(=C(C=C1)OC)Br
InChIInChI=1S/C12H13BrO4/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8/h4-6H,3,7H2,1-2H3
InChIKeyZANYXLKVNFRXOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate: Procurement-Grade Beta-Keto Ester Intermediate


Ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate (CAS 1260877-73-3) is a synthetic aryl beta-keto ester building block featuring a bromine atom and a methoxy group on the aromatic ring . This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, valued for its dual electrophilic sites and a functionalizable aryl bromide handle [1]. The presence of both keto and ester groups allows for diverse transformations, making it a candidate for constructing complex molecules, particularly heterocyclic systems and bioactive compounds.

Ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate: Positional and Functional Group Specificity


Indiscriminate substitution of Ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate with close analogs is problematic due to the critical interplay between its functional groups. The 3-bromo substitution pattern, as opposed to the 4-bromo or 2-bromo isomer, is essential for specific molecular recognition in medicinal chemistry targets like galectin-3 or EZH2, where a regioisomeric change can abolish activity [1]. Furthermore, simultaneous replacement of the bromine with chlorine alters both electronic properties and cross-coupling reactivity, while conversion to the acid or methyl ester changes the compound's stability and synthetic utility in subsequent steps like amidation or Claisen condensations . These factors necessitate precise procurement of the correct regioisomeric and functional form.

Critical Evidence for Differentiated Procurement of Ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate


Epigenetic Target Inhibition Requires 3-Bromo-4-Methoxyphenyl Regioisomer

The 3-bromo-4-methoxyphenyl regioisomer, a structural motif directly matching the target compound's aryl ring, is critical for EZH2 inhibitory activity. The derivative 1,5-bis(3-bromo-4-methoxyphenyl)penta-1,4-dien-3-one, incorporating this exact substitution pattern, demonstrated an EC50 of 74.9 µM against EZH2 in U937 leukemia cells [1]. Other regioisomeric or de-halogenated analogs tested in the same study showed significantly different selectivity profiles, with the 3-bromo-4-methoxyphenyl configuration being key for inducing cell death and granulocytic differentiation [1].

EZH2 Inhibitor Epigenetics Cancer Research

Enhanced Crystal Plasticity Through Bromine-Bromine Interactions in Related Systems

The introduction of a 3-bromo-4-methoxyphenyl group in crystals can dramatically enhance mechanical properties. In a directly analogous compound, ethyl 3-(3-bromo-4-methoxyphenyl)-2-cyano-acrylate, crystals displayed 'very superior plasticity' and shape-persistent, self-standing properties compared to their non-bromo analogue [1]. This behavior was explicitly attributed to the bromine-bromine interactions unique to this substitution pattern, creating a slip plane that allows bending without fracturing [1].

Mechanochemistry Crystal Engineering Materials Science

Mu-Opioid Receptor PAM Pharmacophore Relies on 3-Bromo-4-Methoxyphenyl Motif

The 3-bromo-4-methoxyphenyl substructure, present in the target compound, is a critical pharmacophoric element in BMS-986122 [1]. This compound acts as a selective, potent positive allosteric modulator (PAM) of the mu-opioid receptor (µ-OR), enhancing orthosteric agonist-mediated effects without direct receptor activation [REFS-1, REFS-2]. In functional assays in CHO-µ cells, BMS-986122 significantly potentiated the inhibition of forskolin-stimulated adenylyl cyclase activity produced by a low (EC10 = 30 pM) concentration of endomorphin-I [1]. Replacing this core aryl moiety in the thiazolidine scaffold abolishes the PAM activity .

Mu-Opioid PAM Pain Research Drug Discovery

Key Research Applications Dictated by the Unique Profile of Ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate


Synthesis of Regiospecific Epigenetic EZH2/PR-SET7 Probes

This beta-keto ester, or its derived methyl ketone, is essential for constructing 1,5-diarylpenta-1,4-dien-3-one scaffolds. As shown in Section 3, the 3-bromo-4-methoxy substitution is critical for achieving potent EZH2 inhibitory activity (EC50 74.9 µM) and inducing leukemia cell differentiation, a property lacking in other regioisomers [1]. The ester handle further allows for subsequent diversification through amide formation, enabling structure-activity relationship (SAR) studies to fine-tune the epigenetic inhibitor profile.

Advanced Building Block for Mu-Opioid PAMs and GPCR Allostery Research

Researchers focused on G protein-coupled receptors (GPCRs), particularly mu-opioid receptors, can use this intermediate to introduce the validated 3-bromo-4-methoxyphenyl PAM pharmacophore into novel scaffolds [1]. Replacing the chloro- and sulfonamide portions of BMS-986122 while retaining this critical aryl moiety allows for the exploration of new PAM chemotypes with potentially improved selectivity or pharmacokinetic profiles, as the core aryl motif is responsible for allosteric modulation without intrinsic agonism [2].

Development of Flexible Organic Crystalline Materials

In materials science and crystal engineering, this compound's 3-bromo-4-methoxyphenyl group can be exploited to enhance mechanical plasticity through halogen bonding, as demonstrated in a structurally related cyano-acrylate [1]. The beta-keto ester functionality offers an additional handle for polymer-grafting or further structural modification to tune the material's thermal and photophysical properties, making it a precursor for designing flexible optoelectronic materials or adaptive pharmaceuticals.

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